molecular formula C8H4O4S2 B2415806 Thieno[3,2-b]thiophene-2,5-dicarboxylic acid CAS No. 18646-81-6

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid

Cat. No.: B2415806
CAS No.: 18646-81-6
M. Wt: 228.24
InChI Key: JMURVZFFOUWCNW-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is a structurally rigid, planar bridging ligand with a linear geometry. It is based on two conjugated thiophene heterocycles, containing a 10-electron aromatic π-system. This compound is a close structural analogue of terephthalic acid and 2,6-naphthalenedicarboxylic acid, which are commonly used bridging ligands in the chemistry of metal-organic frameworks (MOFs) and coordination polymers .

Mechanism of Action

Target of Action

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H2ttdc) is a structurally rigid, planar bridging ligand with a linear geometry . It has been used in the synthesis of coordination polymers . The primary targets of H2ttdc are metal ions such as Sr(II) and Zn(II), which it binds to form coordination polymers .

Mode of Action

H2ttdc interacts with its targets (metal ions) through coordination bonds to form coordination polymers . These polymers have diverse structures, including two-dimensional layered coordination polymers with square network topologies . The mode of action of H2ttdc involves the formation of these coordination polymers, which can exhibit interesting properties such as luminescence .

Biochemical Pathways

For example, polymers with luminescent properties could potentially be used in imaging applications .

Pharmacokinetics

The solubility, stability, and bioavailability of h2ttdc could potentially be influenced by its ability to form coordination polymers .

Result of Action

The result of H2ttdc’s action is the formation of coordination polymers with diverse structures . These polymers can exhibit interesting properties such as luminescence , which could potentially be harnessed for various applications.

Action Environment

The action of H2ttdc can be influenced by various environmental factors. For example, the formation of coordination polymers can be affected by factors such as temperature and solvent conditions . Additionally, the stability and efficacy of H2ttdc could potentially be influenced by environmental factors such as pH and the presence of other chemical species .

Preparation Methods

The synthesis of thieno[3,2-b]thiophene-2,5-dicarboxylic acid typically involves the oxidation of thieno[3,2-b]thiophene-2,5-dicarbaldehyde using the Tollens reagent. This method has been described in various studies, including those by A. M. Samsonova . Industrial production methods often involve heating solutions of metal salts (such as Mn(II) or Cd(II)) and this compound in solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) to form crystalline complex compounds .

Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents like Tollens reagent, reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Thieno[3,2-b]thiophene-2,5-dicarboxylic acid is similar to other compounds such as terephthalic acid and 2,6-naphthalenedicarboxylic acid. it is unique in its ability to form more stable and rigid coordination polymers due to the presence of the thiophene rings. This results in improved functional properties, such as enhanced luminescence and magnetic characteristics .

Similar Compounds

Properties

IUPAC Name

thieno[3,2-b]thiophene-2,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O4S2/c9-7(10)5-1-3-4(14-5)2-6(13-3)8(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMURVZFFOUWCNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18646-81-6
Record name thieno[3,2-b]thiophene-2,5-dicarboxylic acid
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Q & A

Q1: What makes Thieno[3,2-b]thiophene-2,5-dicarboxylic acid interesting for material science applications?

A1: this compound is a conjugated organic ligand capable of coordinating with metal ions, making it suitable for constructing Metal-Organic Frameworks (MOFs) [, , , ]. These structures have gained significant interest for various applications, including gas storage, catalysis, and sensing.

Q2: How does the structure of this compound influence the properties of the resulting MOFs?

A2: The presence of the thiophene rings in this compound contributes to the electronic properties of the resulting MOFs. Research suggests that incorporating this ligand can influence the band gap of the MOF, a crucial factor for applications like photovoltaics and optoelectronics []. Additionally, the carboxylic acid groups provide sites for metal coordination, influencing the overall structure and porosity of the MOF [, , ].

Q3: Can the electronic properties of MOFs incorporating this compound be further tuned?

A3: Research indicates that functionalizing the this compound ligand, particularly with halogens, can further tune the band gap and valence band maximum of the resulting MOFs []. This fine-tuning of electronic properties allows for tailoring the material's properties for specific applications.

Q4: Are there any comparative studies on the effectiveness of this compound versus other similar ligands in MOFs?

A4: While direct comparisons with this compound are limited in the available literature, studies have explored its isomer, thiophen-2,5-dicarboxylic acid (TPDC), in perovskite solar cell applications []. These studies suggest that the symmetrical TPDC, with its higher dipole moment, exhibits superior performance compared to the centrally symmetric this compound (TTDC) in passivating defects and enhancing charge transport []. Further research comparing these ligands in various MOF systems would provide valuable insights.

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